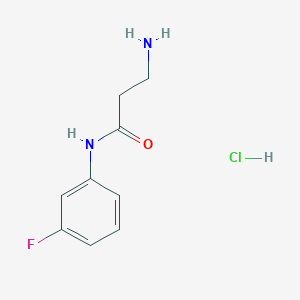![molecular formula C10H22Cl2N2 B3095777 [(1-Cyclopentyl-3-pyrrolidinyl)methyl]amine dihydrochloride CAS No. 1269053-09-9](/img/structure/B3095777.png)
[(1-Cyclopentyl-3-pyrrolidinyl)methyl]amine dihydrochloride
説明
“[(1-Cyclopentyl-3-pyrrolidinyl)methyl]amine dihydrochloride” is a chemical compound with the empirical formula C10H22Cl2N2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular weight of “[(1-Cyclopentyl-3-pyrrolidinyl)methyl]amine dihydrochloride” is 241.20 . The SMILES string representation of the molecule is Cl.Cl.NCC1CCN(C1)C2CCCC2 .Physical And Chemical Properties Analysis
This compound is a solid . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources.科学的研究の応用
Pyrrolidine in Drug Discovery
Pyrrolidine, a five-membered nitrogen-containing heterocycle, is extensively utilized in medicinal chemistry to develop treatments for various diseases. Its popularity stems from its capacity to efficiently explore pharmacophore space due to sp3 hybridization, contribute to molecular stereochemistry, and increase three-dimensional coverage through non-planarity—a phenomenon known as “pseudorotation”. This review highlights bioactive molecules featuring the pyrrolidine ring, including pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones. It emphasizes the impact of steric factors on biological activity and the structure-activity relationship (SAR) of these compounds. The review is organized based on synthetic strategies for pyrrolidine ring construction and functionalization, underscoring the significance of stereochemistry and substituent orientation in defining the biological profiles of drug candidates (Petri et al., 2021).
Hazardous Control from Food Processing to Dietary Intake
This comprehensive review discusses heterocyclic aromatic amines (HAAs), which are probable carcinogens generated in meat products during thermal processing. It covers the analysis, formation, and mitigation of HAAs, emphasizing food safety from both food processing and dietary intake perspectives. Various factors influencing HAA generation are examined, alongside strategies to reduce their presence in food. The review also delves into HAA metabolism in humans, the use of HAAs as biomarkers for exposure assessment, and the relationship between red meat intake and cancer risk. This research highlights the need for effective reduction and control of HAAs to enhance human health (Chen et al., 2020).
Safety and Hazards
Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . It’s classified under Storage Class Code 11, which refers to Combustible Solids . Always handle chemical substances with appropriate safety measures, including the use of personal protective equipment and working in a well-ventilated area.
特性
IUPAC Name |
(1-cyclopentylpyrrolidin-3-yl)methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2.2ClH/c11-7-9-5-6-12(8-9)10-3-1-2-4-10;;/h9-10H,1-8,11H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OICYPCDWUKQPPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC(C2)CN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl]ethanamine hydrochloride](/img/structure/B3095701.png)
![2,5-Bis(2-ethylhexyl)-3,6-bis(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B3095709.png)
![3,6-Bis(2,2'-bithiophene-5-yl)-2,5-bis(2-ethylhexyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B3095717.png)
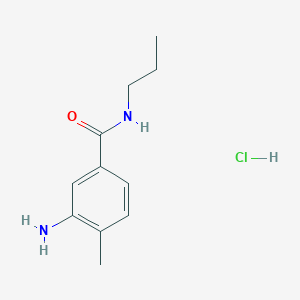
![N1-[4-(Dimethylamino)phenyl]-beta-alaninamide dihydrochloride](/img/structure/B3095730.png)
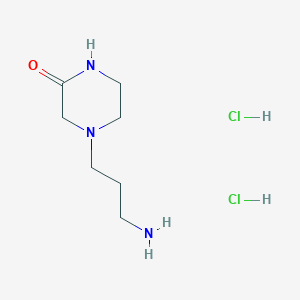
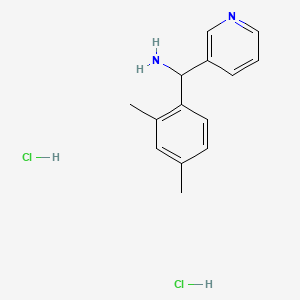

![3-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride](/img/structure/B3095759.png)
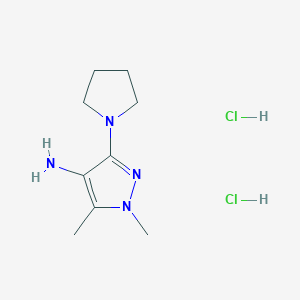
![N-[2-(1-Azepanyl)ethyl]-2-propanamine hydrochloride](/img/structure/B3095774.png)

